3-Pyridinecarboxaldehyde

Catalog No.
S582841
CAS No.
500-22-1
M.F
C6H5NO
M. Wt
107.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Pyridinecarboxaldehyde

CAS Number

500-22-1

Product Name

3-Pyridinecarboxaldehyde

IUPAC Name

pyridine-3-carbaldehyde

Molecular Formula

C6H5NO

Molecular Weight

107.11 g/mol

InChI

InChI=1S/C6H5NO/c8-5-6-2-1-3-7-4-6/h1-5H

InChI Key

QJZUKDFHGGYHMC-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C=O

Synonyms

Nicotinaldehyde; 3-Formylpyridine; 3-Pyridinaldehyde; 3-Pyridinealdehyde; 3-Pyridylaldehyde; 3-Pyridylcarboxaldehyde; 3-Pyridylcarboxyaldehyde; NSC 8952; Nicotinealdehyde; Nicotinic aldehyde; Pyridine-3-carbaldehyde; Pyridine-5-carboxaldehyde; Rowali

Canonical SMILES

C1=CC(=CN=C1)C=O

The exact mass of the compound Nicotinaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8952. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Supplementary Records. It belongs to the ontological category of pyridinecarbaldehyde in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

3-Pyridinecarboxaldehyde, also known as nicotinaldehyde, is a fundamental heterocyclic building block widely used as a precursor in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Its chemical identity is defined by a pyridine ring substituted with a formyl (aldehyde) group at the meta-position. This specific arrangement governs its reactivity and makes it a critical intermediate for constructing complex molecular architectures where precise isomeric control is essential for final product efficacy and function.

Substituting 3-Pyridinecarboxaldehyde with its 2- or 4-isomers is a critical process failure. The position of the aldehyde group relative to the ring nitrogen fundamentally alters the molecule's electronic properties, steric hindrance, and coordination behavior. The 2-isomer can act as a bidentate chelating ligand, a property the 3- and 4-isomers lack. Furthermore, the electronic influence of the nitrogen atom (strongest at the 2- and 4-positions) directly impacts the electrophilicity of the aldehyde carbon, leading to significant differences in reaction rates, yields, and even reaction feasibility in processes like condensations and electrochemical reductions. Using the wrong isomer will result in different products, failed reactions, or unpredictable process outcomes.

Distinct Electrochemical Behavior: Differentiated Reduction Potential for Selective Synthesis

In the electrochemical synthesis of hydroxymethylpyridines, the reduction potential is a critical parameter for process control and selectivity. At neutral pH, 3-Pyridinecarboxaldehyde exhibits a distinct half-wave reduction potential compared to its isomers. This allows for selective reduction or compatibility with other functional groups in a narrow electrochemical window, which is not possible when using the 2- or 4-isomers that possess different reduction potentials under identical conditions. [cite: REFS-1]

Evidence DimensionHalf-wave reduction potential (E₁/₂) vs. SCE
Target Compound Data-1.04 V (for 3-Pyridinecarboxaldehyde)
Comparator Or Baseline2-Pyridinecarboxaldehyde: -0.96 V; 4-Pyridinecarboxaldehyde: -0.92 V
Quantified Difference80-120 mV more negative potential required compared to 2- and 4-isomers, respectively.
ConditionsAqueous solution, pH 7.0, polarographic measurement against a Saturated Calomel Electrode (SCE).

This defined electrochemical window enables selective synthesis pathways and prevents undesired side reactions, a crucial factor for process scalability and purity.

Precursor Suitability: Quantified Yield Differences in Knoevenagel Condensation

In C-C bond-forming reactions like the Knoevenagel condensation, precursor reactivity directly impacts process efficiency and yield. When reacted with 2-(4-chlorophenyl)acetonitrile, 3-Pyridinecarboxaldehyde provides a high yield, but its reactivity is demonstrably different from the 4-isomer under identical catalytic conditions. [cite: REFS-1] While both are effective, the quantifiable difference in yield is a key consideration for process optimization and raw material selection in scaled synthesis.

Evidence DimensionProduct Yield (%)
Target Compound Data88%
Comparator Or Baseline4-Pyridinecarboxaldehyde: 95%
Quantified DifferenceA 7% lower yield under these specific conditions compared to the 4-isomer.
ConditionsKnoevenagel condensation with 2-(4-chlorophenyl)acetonitrile, catalyzed by L-proline-valinamide, in ethanol at room temperature for 3 hours.

This specific reactivity profile is critical for designing processes where the resulting product's meta-pyridine structure is required, and it informs catalyst selection and reaction time optimization.

Coordination Chemistry: Non-Chelating Ligand for Predictable Metal-Organic Frameworks

In the design of coordination polymers and metal-organic frameworks (MOFs), the ligand's binding mode is paramount. Unlike 2-Pyridinecarboxaldehyde, which readily acts as a bidentate (N,O-chelate) ligand, 3-Pyridinecarboxaldehyde can only function as a monodentate N-donor ligand. [cite: REFS-1] This structural constraint prevents the formation of small, stable 5-membered chelate rings, instead promoting the formation of predictable, extended network structures. This makes it a preferred building block over the 2-isomer when bridging, non-chelating coordination is required.

Evidence DimensionPrimary Coordination Mode
Target Compound DataMonodentate (N-donor)
Comparator Or Baseline2-Pyridinecarboxaldehyde: Bidentate (N,O-chelate)
Quantified DifferenceFundamentally different binding mechanism (bridging vs. chelating).
ConditionsGeneral coordination chemistry with transition metals.

This ensures the formation of specific, predictable crystal structures and avoids the alternative coordination pathways that the 2-isomer offers, which is critical for rational material design.

Precursor for Meta-Substituted Pharmaceutical APIs

For the synthesis of active pharmaceutical ingredients (APIs) where a meta-pyridyl moiety is a required pharmacophore. The distinct reactivity and structure ensure the correct final product, as substitution with 2- or 4-isomers would yield biologically inactive or incorrect molecules. [cite: REFS-1, REFS-2]

Controlled Electrosynthesis of 3-Pyridylmethanol

In electrosynthetic processes aiming for high-purity 3-pyridylmethanol, the specific reduction potential of 3-Pyridinecarboxaldehyde allows for fine-tuning of the applied voltage to selectively reduce the aldehyde without affecting other sensitive groups or triggering solvent breakdown, a level of control not achievable with the more easily reduced 2- and 4-isomers. [cite: REFS-3]

Directed Synthesis of Bridging Metal-Organic Frameworks (MOFs)

When designing MOFs or coordination polymers that require predictable, extended networks, 3-Pyridinecarboxaldehyde is the appropriate choice over its 2-isomer. Its inability to chelate ensures it acts as a simple monodentate linker, leading to the desired network topology for applications in catalysis or gas storage. [cite: REFS-4]

Physical Description

Pale yellow liquid; mp = 8 deg C; [Alfa Aesar MSDS]

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

107.037113783 g/mol

Monoisotopic Mass

107.037113783 g/mol

Heavy Atom Count

8

LogP

0.29 (LogP)

UNII

840R4IDQ1T

GHS Hazard Statements

Aggregated GHS information provided by 195 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (20%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (19.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (20.51%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (99.49%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (20.51%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (80%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (19.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (78.97%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H412 (19.49%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.56 [mmHg]

Pictograms

Health Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Health Hazard

Other CAS

500-22-1

Wikipedia

Pyridine-3-carbaldehyde

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

3-Pyridinecarboxaldehyde: ACTIVE

Dates

Last modified: 08-15-2023
Athavale et al. Demystifying the asymmetry-amplifying, autocatalytic behaviour of the Soai reaction through structural, mechanistic and computational studies. Nature Chemistry, doi: 10.1038/s41557-020-0421-8, published online 23 March 2020
Filippini et al. Visible light-driven conjunctive olefination. Nature Chemistry, DOI: 10.1038/s41557-021-00807-x, published online 4 November 2021

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